2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of ethanol, where the hydrogen atoms are substituted with a 3,5-dichlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,5-dichlorobenzylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}acetaldehyde or 2-{[(3,5-Dichlorophenyl)methyl]amino}acetic acid.
Reduction: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)methyl]amino}ethan-1-ol
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-7(4-9(11)5-8)6-12-1-2-13/h3-5,12-13H,1-2,6H2 |
InChI Key |
UZKCABKTBLSCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNCCO |
Origin of Product |
United States |
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